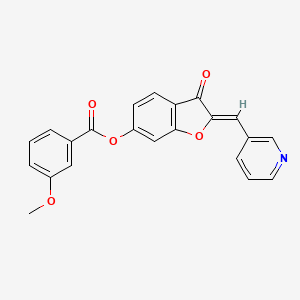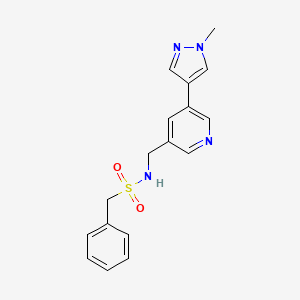
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate is an organic compound known for its versatile applications in synthetic chemistry. This compound features a malonate ester functional group, which is often utilized in various chemical reactions due to its reactivity. The presence of the methoxycarbonyl and phenylamino groups further enhances its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate typically involves the condensation of diethyl malonate with 4-(methoxycarbonyl)aniline. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate, which facilitates the deprotonation of the malonate ester, allowing it to react with the aniline derivative. The reaction is typically conducted under reflux conditions in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents and reagents is also optimized to reduce costs and environmental impact, often involving the recycling of solvents and the use of greener alternatives where possible.
化学反応の分析
Types of Reactions
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the malonate ester group.
Condensation Reactions: It can undergo condensation reactions with aldehydes and ketones to form more complex structures.
Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium carbonate.
Solvents: Ethanol, methanol, dichloromethane.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction reactions typically yield amines or alcohols, while condensation reactions can produce various substituted malonates or more complex heterocyclic compounds.
科学的研究の応用
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, it serves as a precursor for the synthesis of various drugs. Its structural features allow for modifications that can lead to the development of new medications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals. Its versatility in chemical reactions makes it a useful component in various manufacturing processes.
作用機序
The mechanism by which Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate exerts its effects depends on the specific application. In chemical reactions, its reactivity is primarily due to the presence of the malonate ester group, which can undergo deprotonation and subsequent nucleophilic attack. In biological systems, the compound’s interactions with molecular targets such as enzymes or receptors are studied to understand its potential therapeutic effects. These interactions often involve binding to active sites or altering the function of biological macromolecules.
類似化合物との比較
Diethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate can be compared with other similar compounds such as:
Diethyl malonate: A simpler ester that lacks the methoxycarbonyl and phenylamino groups, making it less reactive in certain types of reactions.
Methyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate: Similar in structure but with a methyl ester instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-(((4-(methoxycarbonyl)phenyl)amino)methylene)malonate: Another similar compound with slight variations in the ester group, influencing its chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in synthetic applications.
特性
IUPAC Name |
diethyl 2-[(4-methoxycarbonylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO6/c1-4-22-15(19)13(16(20)23-5-2)10-17-12-8-6-11(7-9-12)14(18)21-3/h6-10,17H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTZMRDZABAIYTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC=C(C=C1)C(=O)OC)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-tosylpropanamide hydrochloride](/img/structure/B2662471.png)


![N-(3-fluoro-4-methylphenyl)-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2662475.png)
![N-(4-{[(3-methoxyphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)furan-2-carboxamide](/img/structure/B2662476.png)



![N-(2-Cyano-3-methylbutan-2-yl)-2-[[(2R,3R)-2-(trifluoromethyl)-3,4-dihydro-2H-chromen-3-yl]amino]acetamide](/img/structure/B2662482.png)


![6-[2-(trifluoromethyl)benzenesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2662487.png)
![2-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acetamide](/img/structure/B2662488.png)
